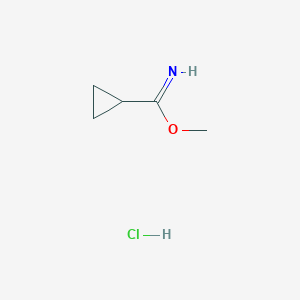
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride
Vue d'ensemble
Description
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5Cl2NO4S . It is used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization . It also serves as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity .
Synthesis Analysis
The synthesis of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride involves the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization . It also acts as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride can be represented by the InChI string:InChI=1S/C7H5Cl2NO4S/c1-4-6(8)2-5(15(9,13)14)3-7(4)10(11)12/h2-3H,1H3 . The molecular weight of this compound is 270.09 g/mol . Chemical Reactions Analysis
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization . It also serves as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives .Physical And Chemical Properties Analysis
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is a cream to pale yellow crystalline powder . It has a molecular weight of 270.09 g/mol . The compound has a topological polar surface area of 88.3 Ų and a complexity of 347 .Applications De Recherche Scientifique
Biochemical Research and Proteomics
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride finds application in biochemical research, particularly in proteomics studies. Researchers use it as a reagent for modifying proteins and peptides. Its sulfonate group allows for selective labeling and detection of specific amino acids or protein targets. By reacting with amino groups (e.g., lysine residues), it facilitates the attachment of fluorescent or affinity tags, aiding in protein identification and quantification .
Photolabile Protecting Groups
Photolabile protecting groups are essential tools in organic synthesis. Researchers use them to temporarily shield specific functional groups during chemical reactions. 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride can serve as a photolabile protecting group, allowing for controlled release of the protected functionality upon exposure to light. This property is particularly useful in designing light-triggered drug delivery systems and photochemical reactions.
Safety and Hazards
Orientations Futures
The future directions of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride research could involve its use in the synthesis of more complex molecules. Its role as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity suggests potential applications in the development of new pesticides or pharmaceuticals.
Propriétés
IUPAC Name |
3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-4-6(8)2-5(15(9,13)14)3-7(4)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJPTCBXPMZLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407018 | |
| Record name | 3-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride | |
CAS RN |
78726-74-6 | |
| Record name | 3-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![{3-[(Oxiran-2-yl)methoxy]propyl}silane](/img/structure/B3057215.png)






